molecular formula C15H10Cl2N2 B14312333 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline CAS No. 113563-37-4

6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline

Cat. No.: B14312333
CAS No.: 113563-37-4
M. Wt: 289.2 g/mol
InChI Key: QBQHMKVKOVWGCC-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of chlorine atoms at the 6th and 2nd positions of the quinazoline ring, along with a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline typically involves the reaction of 2-amino-2′,5-dichlorobenzophenone with acetylacetone. This reaction can be carried out under solvent or solvent-free conditions, with the choice of conditions affecting the yield and purity of the final product . The reaction is usually catalyzed by an acid or base, and the temperature and reaction time are optimized to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the compound. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinazoline-2-carboxylic acid derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds

Scientific Research Applications

6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline include:

  • 6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde
  • 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methyl group at the 2nd position of the quinazoline ring. This structural difference can influence the compound’s chemical reactivity, biological activity, and potential applications. The methyl group may enhance the compound’s stability and solubility, making it more suitable for certain applications in drug development and materials science.

Properties

IUPAC Name

6-chloro-4-(2-chlorophenyl)-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQHMKVKOVWGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90765176
Record name 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90765176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113563-37-4
Record name 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90765176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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